2-Aminoflubendazole
説明
Structure
3D Structure
特性
IUPAC Name |
(2-amino-3H-benzimidazol-5-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-4-1-8(2-5-10)13(19)9-3-6-11-12(7-9)18-14(16)17-11/h1-7H,(H3,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHLTQNRABBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724234 | |
| Record name | 2-Aminoflubendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82050-13-3 | |
| Record name | 2-Aminoflubendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminoflubendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Anticancer Potential of 2-Aminoflubendazole In Vitro: An In-depth Technical Guide
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for the in vitro anticancer potential of 2-Aminoflubendazole, a metabolite of the anthelmintic drug flubendazole, did not yield specific studies detailing its cytotoxic activity, experimental protocols, or effects on signaling pathways in cancer cells. Research has primarily focused on the parent compound, flubendazole, and its direct reduced metabolite. One study identified that flubendazole is metabolized in human liver and various cancer cell lines to a reduced form of flubendazole (FLUR), and that further metabolic products can include 2-amino-α-(4-fluorophenyl)-1H-benzimidazole-5-methanol. However, the anticancer properties of these specific metabolites were not detailed.
Therefore, this technical guide will focus on the comprehensive in vitro anticancer potential of the parent compound, flubendazole , for which a substantial body of research exists. The information presented here on flubendazole may provide a valuable starting point for investigating the potential of its metabolites, including this compound.
Flubendazole: A Promising Repurposed Anticancer Agent
Flubendazole, a benzimidazole carbamate, has demonstrated significant anticancer activity across a wide range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin. This interference with the cytoskeleton leads to mitotic catastrophe, cell cycle arrest, and ultimately, apoptosis.
Quantitative Data: In Vitro Efficacy of Flubendazole
The following tables summarize the half-maximal inhibitory concentration (IC50) values of flubendazole in various cancer cell lines, as well as its effects on cell cycle distribution and apoptosis.
Table 1: IC50 Values of Flubendazole in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Lung Cancer | A549 | 2 | MTT Assay | |
| Hepatocellular Carcinoma | Huh7 | 0.263 ± 0.586 | CCK-8 Assay | |
| Hepatocellular Carcinoma | SNU449 | 2.873 ± 0.961 | CCK-8 Assay | |
| Pancreatic Cancer | AsPC-1 | 0.23 | MTT Assay | |
| Pancreatic Cancer | BxPC-3 | 0.01 | MTT Assay | |
| Colorectal Cancer | HT-29 | 0.01 | MTT Assay | |
| Colorectal Cancer | SW480 | 0.67 | MTT Assay |
Table 2: Effect of Flubendazole on Cell Cycle Distribution in Hepatocellular Carcinoma Cells
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Huh7 | Control | 55.2 | 20.1 | 24.7 | |
| Huh7 | 0.25 µM Flubendazole | 45.1 | 15.3 | 39.6 | |
| Huh7 | 0.5 µM Flubendazole | 30.2 | 10.5 | 59.3 | |
| MHCC97H | Control | 58.9 | 18.5 | 22.6 | |
| MHCC97H | 0.25 µM Flubendazole | 49.3 | 14.2 | 36.5 | |
| MHCC97H | 0.5 µM Flubendazole | 35.1 | 9.8 | 55.1 |
Key Signaling Pathways Modulated by Flubendazole
Flubendazole exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Flubendazole's multifaceted anticancer mechanism.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of flubendazole's anticancer properties.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
The Effect of 2-Aminoflubendazole on Tubulin Polymerization: A Technical Guide
Disclaimer: Scientific literature extensively details the effects of the anthelmintic drug flubendazole on tubulin polymerization. Its metabolite, 2-aminoflubendazole, is known; however, specific studies quantifying its direct effects on tubulin dynamics and associated cellular pathways are limited. This guide, therefore, extrapolates the expected activities of this compound based on the well-documented mechanisms of its parent compound, flubendazole, and the broader class of benzimidazole carbamates. All quantitative data and specific experimental observations cited herein pertain to flubendazole or other specified benzimidazole derivatives and should be considered representative until direct experimental validation for this compound is available.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer therapeutics. Benzimidazole carbamates, a class of compounds including flubendazole, are well-established microtubule-targeting agents. This compound is a primary metabolite of flubendazole, formed by the hydrolysis of the carbamate group. This document provides a technical overview of the anticipated mechanism by which this compound inhibits tubulin polymerization and the resultant cellular consequences.
Mechanism of Action: Inhibition of Tubulin Polymerization
Based on the known mechanism of flubendazole and other benzimidazoles, this compound is expected to exert its biological effects by directly interfering with microtubule dynamics.
Binding to β-Tubulin: Benzimidazoles are known to bind to β-tubulin, a key subunit of the microtubule polymer. Specifically, flubendazole has been shown to bind at the colchicine-binding site, a distinct pocket on β-tubulin. This binding prevents the conformational changes necessary for the incorporation of tubulin dimers into growing microtubules. Molecular docking studies of various benzimidazole derivatives have further elucidated the interactions within this binding pocket. It is highly probable that this compound also targets this site.
Inhibition of Polymerization: By binding to β-tubulin, benzimidazoles disrupt the assembly of tubulin heterodimers into protofilaments and, consequently, microtubules. This leads to a net depolymerization of the microtubule network within the cell. This inhibition of tubulin polymerization is a hallmark of the anticancer activity of this class of compounds.
Quantitative Analysis of Tubulin Inhibition
Table 1: In Vitro Inhibition of Tubulin Polymerization by Benzimidazole Derivatives
| Compound | Assay Type | IC50 (µM) | Target Organism/Cell | Reference |
| Flubendazole | Tubulin Polymerization Assay | Not specified, but potent inhibition observed | Leukemia and Myeloma Cells | |
| Albendazole | Tubulin Polymerization Assay | Not specified, but effective | Paclitaxel-Resistant Ovarian Cancer Cells | |
| Mebendazole | Fluorescence-based Assay | ~1 (Kd) | Bovine Brain Tubulin | |
| Nocodazole | Fluorescence-based Assay | ~1 (Kd) | Bovine Brain Tubulin |
Table 2: Cytotoxicity of Flubendazole in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various | Pancreatic, Paraganglioma, Colorectal | 0.01 - 3.29 | |
| A375 | Melanoma | Dose-dependent reduction in viability | |
| A549 | Lung Adenocarcinoma | Dose-dependent reduction in viability |
Cellular Effects of Tubulin Polymerization Inhibition
The disruption of microtubule dynamics by agents like this compound is anticipated to trigger a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
Microtubules are essential for the formation of the mitotic spindle during cell division. Inhibition of their polymerization leads to a failure in proper chromosome segregation, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle. This G2/M arrest is a characteristic effect of microtubule-destabilizing agents.
Induction of Apoptosis
Prolonged G2/M arrest ultimately leads to the induction of apoptosis, or programmed cell death. The disruption of the microtubule network can activate intrinsic apoptotic pathways. For instance, microtubule-damaging agents have been shown to induce p53-dependent apoptosis.
Associated Signaling Pathways
The cellular response to microtubule disruption involves the modulation of several key signaling pathways. While specific pathways affected by this compound have not been elucidated, studies on flubendazole and other microtubule inhibitors point to the involvement of the PI3K/Akt and STAT3 pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Inhibition of this pathway has been shown to enhance the apoptotic effects of microtubule-destabilizing agents. Some studies suggest that microtubule-targeting drugs can induce an early activation of Akt, and suppressing this activation can sensitize tumor cells to the drug. Conversely, a stable microtubule network is promoted by PI3K/Akt signaling, suggesting that inhibition of this pathway could destabilize microtubules and act synergistically with microtubule-targeting agents.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and angiogenesis. Several benzimidazole derivatives have been identified as inhibitors of the STAT3 signaling pathway. Inhibition of STAT3 signaling can contribute to the anti-cancer effects of these compounds.
2-Aminoflubendazole: A Toxicological and Safety Assessment Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoflubendazole is the primary hydrolyzed metabolite of Flubendazole, a broad-spectrum benzimidazole anthelmintic. While the parent compound, Flubendazole, has undergone extensive toxicological evaluation, publicly available data on the specific toxicological profile of this compound is limited. This technical guide synthesizes the available safety data for this compound, identifies knowledge gaps, and provides a comprehensive overview of the standard experimental protocols, based on internationally recognized guidelines, that would be necessary to complete a thorough safety assessment. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of this compound and other benzimidazole metabolites.
Introduction
Benzimidazole anthelmintics, including Flubendazole, are a critical class of drugs for the treatment of parasitic infections in both human and veterinary medicine. The metabolic fate of these compounds is a key determinant of their efficacy and potential toxicity. This compound, a major metabolite, warrants a thorough toxicological evaluation to fully characterize the safety profile of its parent drug. This guide provides a detailed examination of the known toxicological properties of this compound and outlines the standard methodologies for a comprehensive safety assessment.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (2-amino-1H-benzo[d]imidazol-5-yl)(4-fluorophenyl)methanone |
| Synonyms | Hydrolyzed Flubendazole, Flubendazole Impurity A |
| CAS Number | 82050-13-3 |
| Molecular Formula | C₁₄H₁₀FN₃O |
| Molecular Weight | 255.25 g/mol |
Toxicological Profile
Acute Toxicity
No specific acute toxicity studies for this compound were identified.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is designed to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).
-
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight). The procedure is sequential, with the outcome of dosing at one level determining the next step.
-
Test Animals: Typically, young adult female rats are used. A starting dose is selected based on available information.
-
Procedure:
-
A single animal is dosed.
-
If the animal survives, four additional animals are dosed sequentially at the same level.
-
If all animals survive, the test is repeated at the next higher dose level.
-
If the first animal dies, the test is repeated at the next lower dose level.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals.
-
Endpoint: The test allows for the identification of a dose level causing evident toxicity and is used for hazard classification.
Acute Oral Toxicity (OECD 420) Workflow
Subchronic Toxicity
No specific subchronic toxicity studies for this compound were identified.
Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.
-
Principle: The test substance is administered orally on a daily basis to groups of rodents for a period of 90 days.
-
Test Animals: Typically, rats are used, with an equal number of males and females in each group.
-
Procedure:
-
At least three dose groups and a control group are used.
-
The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity (No-Observed-Adverse-Effect Level or NOAEL).
-
The substance is administered daily by gavage, in the diet, or in drinking water.
-
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and detailed hematological and clinical biochemistry analyses are performed. At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted.
-
Endpoint: Determination of the NOAEL and characterization of target organ toxicity.
Subchronic Oral Toxicity (OECD 408) Workflow
Chronic Toxicity and Carcinogenicity
No specific chronic toxicity or carcinogenicity studies for this compound were identified.
Experimental Protocol: Chronic Toxicity and Carcinogenicity Studies (ICH S1)
These long-term studies are designed to identify potential chronic toxicity and carcinogenic potential of a substance.
-
Principle: The test substance is administered daily to animals for a major portion of their lifespan.
-
Test Animals: Typically, two rodent species (e.g., rats and mice) are used.
-
Procedure:
-
Multiple dose groups and a control group are used.
-
Dose levels are selected based on data from shorter-term toxicity studies.
-
The substance is usually administered in the diet.
-
-
Observations: Similar to subchronic studies, but over a longer duration (e.g., 2 years for rats). Detailed histopathological examination for neoplastic and non-neoplastic lesions is a primary focus.
-
Endpoint: Assessment of the carcinogenic potential and chronic target organ toxicity.
Genotoxicity
Studies on the genotoxicity of Flubendazole and its metabolites have been conducted. The hydrolyzed metabolite, this compound, was found to be negative in the Ames test for bacterial mutagenicity and is considered non-genotoxic. In contrast, the parent compound Flubendazole and its reduced metabolite show aneugenic and clastogenic properties in vitro.
Table 1: Summary of Genotoxicity Data for this compound
| Test System | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Negative |
Experimental Protocol: Bacterial Reverse Mutation Test (OECD 471)
This in vitro assay is used to detect gene mutations induced by chemical substances.
-
Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.
-
Procedure:
-
Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
The treated bacteria are plated on a minimal medium lacking the required amino acid.
-
After incubation, the number of revertant colonies (those that have mutated to regain the ability to synthesize the amino acid) is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Methodological & Application
Application Notes and Protocols for 2-Aminoflubendazole as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 2-Aminoflubendazole as an analytical reference standard. This compound is the primary metabolite of Flubendazole, a benzimidazole anthelmintic drug used in veterinary medicine. As a reference standard, it is crucial for the accurate quantification of Flubendazole residues in food products of animal origin, ensuring food safety and regulatory compliance.
Physicochemical Properties and Handling
Accurate characterization of the reference standard is fundamental for its correct application. The key physicochemical properties of this compound are summarized below.
| Property | Value |
| Chemical Name | (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone |
| Synonyms | Hydrolyzed Flubendazole, Flubendazole Impurity B |
| CAS Number | 82050-13-3 |
| Molecular Formula | C₁₄H₁₀FN₃O |
| Molecular Weight | 255.25 g/mol [1] |
| Appearance | Pale yellow to brown solid |
| Melting Point | Approximately 249°C (decomposition)[2] |
| Solubility | Slightly soluble in DMSO and Methanol (solubility increases with heating)[2][] |
| UV Maximum (λmax) | 250, 329 nm[4] |
| Storage Conditions | Store at -20°C in a freezer under an inert atmosphere for long-term stability. For solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month. |
| Purity (Typical) | ≥95% (as per commercial suppliers) |
Preparation of Standard Solutions
Proper preparation of stock and working standard solutions is critical for accurate quantification.
Stock Standard Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL amber volumetric flask.
-
Add a small volume of methanol (heated slightly if necessary to aid dissolution) and sonicate for 10-15 minutes until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up to the mark with methanol and mix thoroughly.
-
Store the stock solution in an amber bottle at -20°C. This solution should be stable for at least one month.
Working Standard Solutions
Prepare working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., mobile phase for HPLC analysis). The concentration of the working standards should bracket the expected concentration of the analyte in the samples.
Analytical Methodologies
The following are detailed protocols for the analysis of this compound in biological matrices.
HPLC-UV Method for Quantification in Animal Plasma
This method is adapted from a validated procedure for the determination of flubendazole and its metabolite, this compound, in canine plasma.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add 5 mL of chloroform.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: XBridge C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 5 mM potassium phosphate monobasic and acetonitrile (72:28, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 246 nm.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
The typical standard curve range is from 2.5 to 1000 ng/mL.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Method Performance (Typical):
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Recovery | 91 - 101% |
| Intra- and Inter-assay Variance | < 6% |
LC-MS/MS Method for Quantification in Animal Tissue (General Protocol)
This protocol provides a general framework for the sensitive and selective quantification of this compound in animal tissues, based on methods for related benzimidazoles. Method optimization and validation are required for specific tissue types.
Experimental Protocol:
-
Sample Preparation (Solid-Liquid Extraction with SPE Cleanup):
-
Homogenize 2 g of tissue sample.
-
Add 10 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate and combine the supernatants.
-
Evaporate the combined extracts to dryness under nitrogen at 45°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water mixture).
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Elute the analyte with 5 mL of methanol.
-
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column such as a C18 (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be optimized for this compound.
-
Visualization of Experimental Workflows
Caption: Workflow for the analysis of this compound in plasma by HPLC-UV.
Caption: General workflow for this compound analysis in tissue by LC-MS/MS.
References
Application Notes and Protocols: 2-Aminoflubendazole in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoflubendazole is a metabolite of flubendazole, a benzimidazole anthelmintic agent known to exert its effect through the inhibition of microtubule polymerization. Emerging research has highlighted the potential of benzimidazoles, including flubendazole, as anticancer agents, with activity observed across a range of cancer cell lines. This has generated interest in utilizing this compound in high-throughput screening (HTS) assays to identify novel therapeutic agents that target microtubule dynamics or to screen for compounds that may act synergistically with microtubule inhibitors. These application notes provide detailed protocols for employing this compound in HTS campaigns, focusing on cell viability and microtubule disruption assays.
Mechanism of Action: Microtubule Disruption
Benzimidazoles, the parent class of compounds for this compound, primarily function by binding to β-tubulin and inhibiting the polymerization of microtubules. This disruption of the microtubule cytoskeleton interferes with essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape, ultimately leading to apoptosis in rapidly dividing cells such as cancer cells.
Caption: Signaling pathway of this compound's proposed mechanism of action.
Quantitative Data: Anticancer Activity of Flubendazole
While specific high-throughput screening data for this compound is not widely published, the activity of its parent compound, flubendazole, provides a strong rationale for its use. A large-scale screen of 321 cancer cell lines from 26 different cancer types identified neuroblastoma as a highly sensitive cancer entity to flubendazole.[1] The following table summarizes the reported IC50 values for flubendazole against various cancer cell lines, which can serve as a reference for designing HTS assays with this compound.
| Cell Line Type | Example Cell Lines | Reported IC50 Range (µM) for Flubendazole |
| Pancreatic Cancer | - | 0.01 - 3.26 |
| Paraganglioma | - | 0.01 - 3.29 |
| Colorectal Cancer | - | 0.01 - 1.26 |
Experimental Protocols
High-Throughput Cell Viability Screening Assay
This protocol is designed to screen compound libraries for cytotoxic or cytostatic effects in a high-throughput format, using this compound as a positive control for microtubule-targeting agents.
Objective: To identify compounds that reduce the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., neuroblastoma, pancreatic, or colorectal cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
384-well clear-bottom, black-walled tissue culture plates
-
Compound library, pre-diluted in DMSO
-
This compound (for use as a positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based assay
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (2500 cells/well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO to be used as a positive control (e.g., from 10 mM to 1 nM).
-
Using an acoustic liquid handler (e.g., Echo®), transfer 25 nL of each compound from the library plates to the corresponding wells of the cell plate. Also include wells for the this compound positive control and a DMSO-only negative control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well of the 384-well plate.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-only control (100% viability) and a no-cell control (0% viability).
-
Calculate the half-maximal inhibitory concentration (IC50) for active compounds and the positive control using a non-linear regression curve fit.
-
Caption: Workflow for a high-throughput cell viability screening assay.
High-Content Imaging Assay for Microtubule Disruption
This assay allows for the direct visualization and quantification of microtubule disruption in cells treated with test compounds.
Objective: To identify compounds that alter microtubule morphology.
Materials:
-
HepaRG cells or another suitable cell line with a well-defined cytoskeleton
-
384-well imaging plates (e.g., CellCarrier™ Ultra, PerkinElmer)
-
Compound library and this compound
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor® 488 goat anti-mouse IgG
-
Nuclear stain: Hoechst 33342
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton™ X-100 in PBS
-
Blocking solution: 3% BSA in PBS
-
High-content imaging system (e.g., IN Cell Analyzer, GE Healthcare)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell viability assay protocol, using imaging plates.
-
Immunofluorescence Staining:
-
After the 72-hour incubation, carefully remove the culture medium.
-
Fix the cells by adding 30 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Permeabilize the cells with 30 µL of 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Wash the wells twice with PBS.
-
Block non-specific binding by adding 50 µL of 3% BSA in PBS and incubating for 1 hour.
-
Add 20 µL of the primary antibody solution (anti-α-tubulin diluted in blocking buffer) and incubate for 1 hour.
-
Wash the wells three times with PBS.
-
Add 20 µL of the secondary antibody solution (Alexa Fluor® 488 goat anti-mouse IgG and Hoechst 33342 diluted in blocking buffer) and incubate for 1 hour in the dark.
-
Wash the wells three times with PBS.
-
Add 50 µL of PBS to each well for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filters for Alexa Fluor® 488 (microtubules) and Hoechst 33342 (nuclei).
-
Analyze the images using image analysis software to quantify changes in microtubule morphology, such as filament length, number of branch points, and overall network integrity.
-
Caption: Workflow for a high-content imaging assay for microtubule disruption.
Conclusion
This compound, as a metabolite of the known microtubule inhibitor flubendazole, holds promise as a tool for high-throughput screening assays in cancer drug discovery. The provided protocols for cell viability and high-content imaging assays offer robust methods for identifying novel compounds that target microtubule dynamics or for exploring synergistic interactions with microtubule-disrupting agents. The quantitative data on flubendazole's activity serves as a valuable benchmark for these screening efforts. Researchers and drug development professionals can adapt these protocols to their specific cell models and compound libraries to accelerate the discovery of new anticancer therapeutics.
References
Application Notes and Protocols for 2-Aminoflubendazole Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 2-Aminoflubendazole, a primary metabolite of the anthelmintic drug flubendazole, from plasma samples for bioanalytical analysis. The following sections offer a comparative overview of common extraction techniques, quantitative performance data, and step-by-step experimental procedures.
Introduction
Accurate quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. Due to the complex nature of the plasma matrix, which contains high concentrations of proteins and other endogenous substances, efficient sample preparation is imperative to ensure the sensitivity, selectivity, and robustness of the analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The choice of sample preparation technique significantly impacts data quality by minimizing matrix effects and maximizing analyte recovery.
This guide explores three prevalent sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the most suitable method depends on factors such as the desired limit of quantification, sample throughput, and available laboratory resources.
Comparative Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation method is a critical step in the bioanalytical workflow. The following diagram illustrates the logical considerations for choosing between the primary techniques for this compound analysis from plasma.
Caption: Decision tree for selecting a plasma sample preparation technique.
Quantitative Data Summary
The performance of each sample preparation technique can be evaluated based on key parameters such as recovery, matrix effect, and the lower limit of quantification (LLOQ). The following table summarizes these metrics for the analysis of benzimidazole compounds, including flubendazole and its metabolites, from plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | >80%[1] | 71.4 - 100%[2] | 86.03 - 89.66%[3] |
| Matrix Effect | Can be significant | Moderate | Minimal |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity | 2.5 ng/mL[4] | 0.1 - 3.0 ng/mL[5] |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Solvent Consumption | Moderate | High | Moderate |
Experimental Protocols
The following section provides detailed, step-by-step protocols for each of the discussed sample preparation techniques.
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput screening. Acetonitrile is a commonly used precipitating agent.
Workflow Diagram:
Caption: General workflow for protein precipitation.
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., a deuterated analog of this compound).
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent. A study on flubendazole and its metabolite this compound in canine plasma utilized chloroform for extraction. Another approach for benzimidazoles involves a pH-dependent extraction.
Workflow Diagram:
Caption: General workflow for liquid-liquid extraction.
Protocol:
-
Pipette 200 µL of plasma into a glass tube.
-
Add 10 µL of the internal standard (IS) working solution.
-
Optional: Adjust the pH of the plasma sample. For benzimidazoles, making the sample alkaline can improve extraction efficiency.
-
Add 1 mL of chloroform (or another suitable organic solvent like ethyl acetate).
-
Vortex the tube vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and provides the cleanest extracts, which can lead to lower limits of quantification and reduced matrix effects. C18 cartridges are commonly used for the extraction of benzimidazole compounds from plasma.
Workflow Diagram:
Caption: General workflow for solid-phase extraction.
Protocol:
-
Pre-treat the plasma sample: To 100 µL of plasma, add 10 µL of the internal standard (IS) and dilute with 800 µL of water. Vortex for 2 minutes.
-
Condition a C18 SPE cartridge (e.g., 50 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the IS with 2 mL of 1% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Conclusion
The choice of sample preparation technique for the analysis of this compound in plasma is a critical determinant of method performance. Protein precipitation offers a rapid and high-throughput solution, suitable for early-stage discovery studies. Liquid-liquid extraction provides a cleaner sample than PPT and is a cost-effective option for many applications. For the most demanding assays requiring the highest sensitivity and selectivity, solid-phase extraction is the preferred method, albeit at a higher cost and complexity. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their specific bioanalytical needs.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Solubility of 2-Aminoflubendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoflubendazole is a metabolite of Flubendazole, a broad-spectrum benzimidazole anthelmintic agent. Understanding its solubility in various laboratory solvents is crucial for a wide range of applications, including in vitro and in vivo studies, formulation development, and analytical method development. This document provides a detailed protocol for determining the solubility of this compound and presents available solubility data for its parent compound, Flubendazole, to serve as a valuable reference.
Data Presentation: Solubility of Flubendazole
Table 1: Mole Fraction Solubility of Flubendazole in Various Solvents at Different Temperatures [1][2]
| Temperature (K) | Water (x10^8) | Methanol (x10^5) | Ethanol (x10^5) | n-Propanol (x10^5) | Isopropyl Alcohol (x10^5) | n-Butanol (x10^5) | Isobutyl Alcohol (x10^5) | 2-Butanone (x10^4) | 1,4-Dioxane (x10^4) | N,N-Dimethylformamide (DMF) (x10^3) | Dimethyl Sulfoxide (DMSO) (x10^3) | N-Methyl-2-pyrrolidone (NMP) (x10^3) |
| 283.15 | 1.25 | 1.98 | 1.35 | 1.12 | 0.95 | 0.98 | 0.85 | 1.15 | 1.85 | 1.35 | 2.15 | 1.85 |
| 288.15 | 1.55 | 2.55 | 1.75 | 1.45 | 1.25 | 1.28 | 1.12 | 1.48 | 2.35 | 1.72 | 2.75 | 2.35 |
| 293.15 | 1.92 | 3.25 | 2.25 | 1.88 | 1.62 | 1.65 | 1.45 | 1.92 | 3.05 | 2.22 | 3.55 | 3.02 |
| 298.15 | 2.38 | 4.15 | 2.88 | 2.42 | 2.08 | 2.12 | 1.88 | 2.48 | 3.95 | 2.88 | 4.58 | 3.88 |
| 303.15 | 2.95 | 5.25 | 3.65 | 3.08 | 2.65 | 2.72 | 2.42 | 3.18 | 5.05 | 3.68 | 5.85 | 4.95 |
| 308.15 | 3.65 | 6.55 | 4.58 | 3.88 | 3.35 | 3.45 | 3.08 | 4.05 | 6.45 | 4.68 | 7.45 | 6.28 |
| 313.15 | 4.52 | 8.15 | 5.72 | 4.85 | 4.18 | 4.32 | 3.85 | 5.12 | 8.15 | 5.92 | 9.45 | 7.95 |
| 318.15 | 5.58 | 10.1 | 7.12 | 6.05 | 5.22 | 5.38 | 4.82 | 6.42 | 10.2 | 7.42 | 11.8 | 9.95 |
| 323.15 | 6.85 | 12.5 | 8.85 | 7.52 | 6.48 | 6.68 | 5.98 | 7.98 | 12.8 | 9.28 | 14.8 | 12.5 |
| 328.15 | 8.35 | 15.2 | 10.8 | 9.22 | 7.98 | 8.22 | 7.35 | 9.82 | 15.8 | 11.5 | 18.2 | 15.5 |
| 333.15 | 10.1 | 18.5 | 13.2 | 11.2 | 9.75 | 10.1 | 9.05 | 12.1 | 19.5 | 14.2 | 22.5 | 19.2 |
Qualitative Solubility of this compound:
-
DMSO: Soluble
-
Methanol: Slightly soluble with heating
Experimental Protocol: Determination of Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Materials
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, etc.)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial or flask. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent.
-
Seal the container tightly.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment.
-
Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the samples to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Determine the concentration of this compound in the samples by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the determination was performed.
-
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
Caption: Workflow for determining solubility via the shake-flask method.
Signaling Pathway: Mechanism of Action of Benzimidazoles
This compound is a metabolite of Flubendazole, a benzimidazole anthelmintic. The primary mechanism of action of benzimidazoles is the disruption of microtubule polymerization in parasitic helminths.
Caption: Mechanism of action of benzimidazole anthelmintics.
References
Application Notes and Protocols for the Use of 2-Aminoflubendazole (Flubendazole) in Filariasis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2-Aminoflubendazole, commonly known as Flubendazole (FLBZ), in preclinical filariasis research. Flubendazole, a benzimidazole anthelmintic, has demonstrated significant macrofilaricidal activity against various filarial species, making it a compound of interest for the development of new treatments for lymphatic filariasis and onchocerciasis.
Mechanism of Action
Flubendazole's primary mechanism of action is the disruption of microtubule dynamics in parasitic nematodes. It selectively binds to the β-tubulin subunit of the tubulin heterodimer, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton affects essential cellular processes in the parasite, including:
-
Nutrient absorption: The intestinal cells of the parasite rely on microtubules for the uptake of nutrients.
-
Cell division and motility: Microtubules are crucial for the formation of the mitotic spindle during cell division and for cellular motility.
-
Intracellular transport: Microtubules serve as tracks for the transport of vesicles and organelles within the cell.
The selective toxicity of flubendazole towards helminths is attributed to its higher affinity for nematode β-tubulin compared to mammalian tubulin.
Signaling Pathway of Flubendazole Action
Caption: Flubendazole's mechanism of action targeting β-tubulin.
Quantitative Data Summary
The following tables summarize the efficacy of flubendazole against various filarial species from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Flubendazole against Filarial Worms
| Filarial Species | Life Cycle Stage | Assay | IC50/Effective Concentration | Exposure Time | Reference |
| Onchocerca volvulus | L3 Larvae | Molting Inhibition | IC50: >2 µM | 14 days | |
| Onchocerca volvulus | L4 Larvae | Motility Inhibition | IC50: >2 µM | 14 days | |
| Brugia malayi | Adult Females | Morphological Damage | 100 nM | 24 hours | |
| Loa loa | L3 Larvae | Motility Reduction | 0.05 - 10 µg/ml | 2-15 days | |
| Loa loa | Microfilariae | Motility Assay | Minimal effect at >5 µg/ml | 4 days |
Table 2: In Vivo Efficacy of Flubendazole in Rodent Models
| Filarial Species | Animal Model | Dosing Regimen | Efficacy (Adult Worm Reduction) | Reference |
| Litomosoides sigmodontis | Jirds | 6 mg/kg/day for 5 days (oral) | >90% | |
| Litomosoides sigmodontis | Jirds | 15 mg/kg for 10 days (oral) | 95% | |
| Litomosoides sigmodontis | Jirds | 2 mg/kg (single subcutaneous) | 98.2% | |
| Onchocerca ochengi | Mice | Multiple subcutaneous injections | 93% | |
| Onchocerca ochengi | Mice | 5-day oral treatment | No significant reduction |
Experimental Protocols
Protocol 1: In Vitro Antifilarial Drug Susceptibility Assay
This protocol outlines the general procedure for assessing the in vitro efficacy of flubendazole against different stages of filarial worms.
Workflow for In Vitro Drug Screening
Application Note: Multi-Class Determination of Veterinary Drug Residues by UHPLC-MS/MS
Abstract
This application note describes a robust and sensitive method for the simultaneous determination of multi-class veterinary drug residues in various food matrices of animal origin. The method utilizes a generic sample preparation procedure followed by analysis with Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS). This approach allows for the efficient screening and quantification of a wide range of compounds from different chemical classes in a single analytical run, making it a cost-effective solution for routine monitoring and regulatory compliance. The method has been developed to meet the stringent requirements for food safety, offering high throughput, excellent sensitivity, and broad applicability.
Introduction
Veterinary drugs are essential for treating and preventing diseases in food-producing animals.[1][2] However, their inappropriate use can lead to the presence of residues in food products such as meat, milk, and eggs, posing potential risks to human health.[2][3] To ensure consumer safety and facilitate international trade, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these substances in foodstuffs.[4] Consequently, sensitive and reliable analytical methods are required for the comprehensive monitoring of a wide array of veterinary drugs.
Traditionally, the analysis of veterinary drug residues involved individual methods for each class of compounds, which is time-consuming and labor-intensive. The development of multi-residue methods capable of detecting numerous compounds simultaneously significantly improves laboratory efficiency. UHPLC-MS/MS has emerged as the technique of choice for this purpose due to its high sensitivity, selectivity, and speed.
This application note presents a generic UHPLC-MS/MS method for the determination of over 150 veterinary drugs from various classes, including antibiotics (e.g., sulfonamides, tetracyclines, quinolones, macrolides), anthelmintics, β-agonists, and non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Workflow
The overall analytical workflow is depicted in the following diagram, from sample receipt to final data analysis.
Caption: General workflow for the analysis of veterinary drug residues.
Protocols
Sample Preparation Protocol (Generic for Muscle Tissue)
-
Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid or 0.1 M oxalic acid. For certain drug classes like tetracyclines, an EDTA-succinate buffer can be beneficial to release protein-bound residues.
-
Shaking: Cap the tube and shake vigorously for 10 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Cleanup (dSPE): Transfer the supernatant to a 15 mL tube containing dispersive SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). Vortex for 1 minute. This step is crucial for removing matrix components like fats and proteins.
-
Second Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer an aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
Note: For other matrices like milk or honey, initial deproteinization or dilution steps may be required. For milk, an acidic buffer can be used for deproteinization before extraction.
UHPLC-MS/MS Protocol
UHPLC System: A typical UHPLC system, such as a Waters ACQUITY UPLC or Thermo Scientific Vanquish, is suitable.
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP series) is used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
Table 1: UHPLC Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase, e.g., C18 or HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 5 µL |
| Gradient | Start with 5-10% B, ramp to 95-100% B over 8-10 min, hold for 2-3 min, then re-equilibrate. Total run time is typically under 15 minutes. |
Table 2: MS/MS Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), with rapid polarity switching to cover both acidic and basic compounds. |
| Capillary Voltage | 1.0 - 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 - 500 °C |
| Gas Flow Rates | Optimized for the specific instrument. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). At least two transitions per compound are monitored for confirmation. |
Data and Performance
The performance of the method is evaluated through validation studies, assessing linearity, limits of detection (LOD) and quantification (LOQ), recovery, and precision. The following table summarizes typical performance data for representative compounds from different classes.
Table 3: Summary of Quantitative Performance Data
| Drug Class | Representative Compound | Matrix | Typical LOQ (µg/kg) | Average Recovery (%) | RSD (%) |
| Sulfonamides | Sulfadimidine | Muscle | 0.5 - 5.0 | 85 - 110 | < 15 |
| Tetracyclines | Oxytetracycline | Milk | 1.0 - 10 | 70 - 115 | < 20 |
| Quinolones | Enrofloxacin | Tissue | 0.2 - 2.5 | 80 - 110 | < 15 |
| Macrolides | Tylosin | Milk | 1.0 - 10 | 75 - 120 | < 20 |
| β-Agonists | Ractopamine | Liver | 0.1 - 1.0 | 90 - 110 | < 10 |
| NSAIDs | Flunixin | Muscle | 0.5 - 5.0 | 80 - 115 | < 15 |
Data compiled from various sources. Linearity is typically excellent, with R² values > 0.99 across the calibration range.
Conclusion
The described UHPLC-MS/MS method provides a reliable and efficient tool for the multi-class determination of veterinary drug residues in food matrices. The generic sample preparation protocol is effective for a wide range of analytes and matrices, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and throughput. The method's performance meets the criteria set by international regulatory agencies, making it suitable for routine monitoring programs to ensure food safety.
References
- 1. waters.com [waters.com]
- 2. [PDF] A Multiclass Multiresidue Method for Analysis of Veterinary Drugs in Chicken by UHPLC / MS / MS Liquid Chromatography / Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of 2-Aminoflubendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoflubendazole is a metabolite of flubendazole, a broad-spectrum benzimidazole anthelmintic agent.[1][2] The primary mechanism of action of benzimidazoles is the disruption of microtubule polymerization in parasite cells by binding to β-tubulin.[2][3] This interference with the cytoskeleton leads to impaired cellular processes, ultimately resulting in parasite paralysis and death.[3] These application notes provide a detailed in vitro experimental design to rigorously assess the efficacy of this compound, from its direct molecular target to its impact on parasite viability.
The following protocols outline a tiered screening approach, commencing with a direct target engagement assay, followed by cell-based cytotoxicity and parasite-specific functional assays. This comprehensive in vitro evaluation is crucial for characterizing the anthelmintic potential of this compound and informing further drug development efforts.
Experimental Workflow
The following diagram illustrates the proposed sequential workflow for the in vitro evaluation of this compound.
Caption: Tiered experimental workflow for this compound efficacy testing.
Signaling Pathway: Inhibition of Microtubule Polymerization
The proposed mechanism of action for this compound, consistent with other benzimidazoles, is the inhibition of microtubule formation.
Caption: Mechanism of microtubule polymerization inhibition by this compound.
Experimental Protocols
Tier 1: Tubulin Polymerization Assay (Direct Target Engagement)
This assay directly measures the effect of this compound on the polymerization of tubulin in vitro.
Methodology:
-
Reagents and Materials:
-
Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, and polymerization buffer).
-
This compound (dissolved in DMSO).
-
Paclitaxel (positive control for polymerization promotion).
-
Nocodazole or colchicine (positive control for polymerization inhibition).
-
DMSO (vehicle control).
-
96-well, half-area, clear bottom plates.
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm or fluorescence.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound in polymerization buffer.
-
On ice, add the components of the tubulin polymerization kit to the wells of a pre-chilled 96-well plate.
-
Add the diluted this compound, positive controls (paclitaxel, nocodazole), and vehicle control (DMSO) to their respective wells.
-
Initiate the polymerization reaction by placing the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm (or fluorescence, depending on the kit) every minute for at least 60 minutes.
-
Data Presentation:
| Compound | Concentration (µM) | Vmax (mOD/min) | Lag Time (min) | Max Polymerization (OD) | % Inhibition |
| Vehicle Control (DMSO) | - | 0 | |||
| This compound | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Nocodazole (Positive Control) | 10 | ||||
| Paclitaxel (Positive Control) | 10 | N/A |
Tier 2: Cytotoxicity Assays (Cellular Potency and Selectivity)
These assays determine the concentration of this compound that is toxic to parasite and mammalian cells, providing an indication of its potency and selectivity.
Methodology:
-
Cell Lines:
-
Haemonchus contortus embryonic cell line (or other relevant parasite cell line).
-
HEK293 or HepG2 (human cell lines for selectivity assessment).
-
-
Reagents and Materials:
-
Appropriate cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
Albendazole (positive control).
-
DMSO (vehicle control).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT).
-
96-well, flat-bottom, opaque-walled plates (for luminescence) or clear plates (for colorimetric assays).
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound and the positive control (Albendazole) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a microplate reader.
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | H. contortus | |
| HEK293 | ||
| HepG2 | ||
| Albendazole (Positive Control) | H. contortus | |
| HEK293 | ||
| HepG2 |
Tier 3: Larval Migration Inhibition Assay (LMIA) (Parasite Functional Assay)
This assay assesses the ability of this compound to inhibit the motility of parasitic larvae.
Methodology:
-
Parasite:
-
Haemonchus contortus third-stage larvae (L3).
-
-
Reagents and Materials:
-
This compound (dissolved in DMSO).
-
Levamisole or Ivermectin (positive control).
-
DMSO (vehicle control).
-
Larval incubation medium (e.g., PBS or RPMI-1640).
-
96-well migration plates (e.g., with a 20 µm nylon mesh).
-
-
Procedure:
-
Prepare a serial dilution of this compound and the positive control in the larval incubation medium.
-
Add a defined number of L3 larvae to each well of a standard 96-well plate containing the test compounds.
-
Incubate the larvae with the compounds for a defined period (e.g., 24 hours) at 37°C.
-
After incubation, transfer the contents of each well to the corresponding well of a 96-well migration plate.
-
Fill the bottom wells of the migration plate with fresh incubation medium.
-
Incubate the migration plate for 24 hours at 37°C to allow motile larvae to migrate through the mesh.
-
Count the number of larvae that have migrated to the bottom wells.
-
Data Presentation:
| Compound | Concentration (µM) | Mean Larval Count (Migrated) | % Inhibition of Migration |
| Vehicle Control (DMSO) | - | 0 | |
| This compound | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| Levamisole (Positive Control) | 10 |
Conclusion
This comprehensive set of in vitro assays provides a robust framework for evaluating the anthelmintic efficacy of this compound. By systematically assessing its impact on its molecular target, its potency and selectivity in a cellular context, and its functional consequences on parasite motility, researchers can gain a thorough understanding of its potential as a therapeutic agent. The structured data presentation will facilitate clear interpretation and comparison, guiding future research and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of 2-Aminoflubendazole and Flubendazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of 2-aminoflubendazole and its parent compound, flubendazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of this compound and flubendazole.
Q1: I am seeing poor resolution or co-elution of the this compound and flubendazole peaks. How can I improve the separation?
A1: Poor resolution is a common issue when separating a parent drug from its more polar metabolite. Here are several strategies to improve peak separation:
-
Modify the Mobile Phase Composition: The most effective initial step is to adjust the mobile phase. Since this compound is more polar than flubendazole, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time of both compounds, but should have a more pronounced effect on this compound, thereby improving resolution.
-
Adjust the Mobile Phase pH: Using a buffered mobile phase at a slightly acidic pH (e.g., pH 3) can help control the ionization of both the analytes and residual silanol groups on the column, leading to sharper peaks and better separation.
-
Decrease the Flow Rate: Reducing the flow rate can enhance separation efficiency, although it will increase the total run time.
-
Change the Column: If mobile phase optimization is insufficient, consider a column with a different selectivity. A C8 column, being less hydrophobic than a C18, might provide a different elution pattern. Alternatively, a column with a polar-embedded or polar-endcapped stationary phase can offer better retention for the more polar this compound.
Q2: The peak for this compound is showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase or other active sites in the HPLC system.
-
Control Mobile Phase pH: The primary cause of tailing for amine-containing compounds is often the interaction with acidic residual silanol groups on the silica-based column packing. Lowering the mobile phase pH with a buffer (e.g., 0.025 M KH2PO4 at pH 3) will protonate the silanol groups, minimizing these secondary interactions.
-
Use Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also help to mask the active silanol sites and improve peak shape. However, be aware that additives like TEA may not be suitable for mass spectrometry (MS) detection.
-
Reduce Sample Load: Injecting too much sample can overload the column and lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Consider a Different Column: Using a high-purity silica column with minimal residual silanols or a column with end-capping can significantly reduce peak tailing. Polar-embedded columns are also designed to minimize these secondary interactions.
Q3: My retention times are drifting or unstable from one injection to the next. What should I investigate?
A3: Unstable retention times can compromise the reliability of your analytical method. The issue often lies with the mobile phase, the column, or the HPLC hardware.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. For reversed-phase chromatography, flushing with 5-10 column volumes is typically sufficient, but this can vary.
-
Control Column Temperature: Fluctuations in ambient temperature can cause shifts in retention time. Using a thermostatted column compartment is crucial for reproducible results.
-
Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. It is best practice to prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the mobile phase is thoroughly mixed and degassed.
-
Check for Leaks: A leak in the system, even a small one, can cause pressure fluctuations and lead to unstable retention times. Carefully inspect all fittings and connections from the pump to the detector.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Mobile phase is too "strong" (high organic content). | Decrease the percentage of acetonitrile in the mobile phase. |
| Flow rate is too high. | Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | |
| Incorrect column stationary phase. | Try a column with different selectivity (e.g., C8 or polar-embedded). | |
| Peak Tailing | Secondary interactions with silanol groups. | Use a buffered mobile phase at a low pH (e.g., pH 3). |
| Column overload. | Reduce sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong solvent or replace the guard column. | |
| Unstable Retention Times | Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
| Mobile phase composition change. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | |
| System leaks. | Inspect all fittings and connections for any signs of leakage. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the separation of this compound and flubendazole?
A1: Based on published methods, a reversed-phase HPLC method is the most suitable approach. A good starting point is outlined in the table below. This method should be optimized for your specific instrument and requirements.
| Parameter | Recommended Condition |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.025 M Potassium Phosphate Monobasic (KH2PO4) buffer, pH 3 |
| Gradient/Isocratic | Isocratic elution with a ratio of approximately 28:72 (Acetonitrile:Buffer) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 246 nm |
| Injection Volume | 20 µL |
Q2: What type of HPLC column is recommended for this separation?
A2: A reversed-phase C18 or C8 column is the standard choice for separating flubendazole and its metabolites. A C8 column is slightly less hydrophobic and may provide better selectivity if the peaks are too strongly retained on a C18 column. For issues with peak tailing of the more basic this compound, consider a modern, high-purity silica column with end-capping to minimize silanol interactions.
Q3: How should I prepare my samples and standards?
A3: Your sample preparation will depend on the matrix (e.g., plasma, tissue, formulation). For analytical standards, dissolve the reference compounds in a solvent like methanol or acetonitrile to prepare a stock solution. Further dilutions should be made using the mobile phase to ensure compatibility with the HPLC system and to avoid peak distortion.
Experimental Protocol
This protocol provides a detailed methodology for the isocratic HPLC separation of this compound and flubendazole.
1. Mobile Phase Preparation (0.025 M KH2PO4, pH 3, with Acetonitrile)
-
Buffer Preparation: Dissolve approximately 3.4 g of potassium phosphate monobasic (KH2PO4) in 1 L of HPLC-grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to 3.0 using phosphoric acid.
-
Mobile Phase Mixture: Combine the prepared buffer and HPLC-grade acetonitrile in a 72:28 (v/v) ratio. For example, for 1 L of mobile phase, mix 720 mL of buffer with 280 mL of acetonitrile.
-
Degassing: Degas the final mobile phase mixture using a vacuum degasser, sonication, or helium sparging to prevent air bubbles in the system.
2. HPLC System Setup
-
Column Installation: Install a C8 or C18 column (250 mm x 4.6 mm, 5 µm) into the column compartment.
-
System Purge: Purge the pump with the prepared mobile phase to ensure all solvent lines are filled and free of air bubbles.
-
Column Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.
3. Standard and Sample Preparation
-
Stock Solutions: Accurately weigh and dissolve this compound and flubendazole standards in methanol to create individual stock solutions of 1 mg/mL.
-
Working Standard: Prepare a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration in the desired calibration range (e.g., 2.5 to 1000 ng/mL).
-
Sample Preparation: Extract the analytes from your specific matrix using an appropriate and validated procedure (e.g., liquid-liquid extraction or solid-phase extraction). The final extract should be reconstituted in the mobile phase.
4. Chromatographic Analysis
-
Sequence Setup: Create a sequence in your chromatography data system (CDS) software including standards for calibration and your prepared samples.
-
Injection: Set the injection volume to 20 µL.
Improving the resolution of 2-Aminoflubendazole peaks in chromatography
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the chromatographic resolution of 2-Aminoflubendazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of this compound.
Question 1: Why is my this compound peak tailing?
Answer: Peak tailing, where a peak has a broad, drawn-out tail, is a common issue when analyzing amine-containing compounds like this compound. The primary causes include:
-
Secondary Silanol Interactions: The basic amine group of this compound can interact with acidic silanol groups on the surface of silica-based C18 columns. This secondary interaction causes some molecules to be retained longer, resulting in tailing.
-
Solution: Use an end-capped column to minimize the number of free silanols. Alternatively, using a mobile phase with a slightly acidic pH (e.g., pH 3) can protonate the silanols and reduce these interactions. Adding a competing base to the mobile phase can also be effective.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample. As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL.
-
-
Column Contamination or Deterioration: Accumulation of contaminants at the column inlet or deterioration of the stationary phase can cause peak tailing.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Question 2: What causes broad peaks for this compound and how can I fix it?
Answer: Broad peaks are wider than expected and can compromise resolution and sensitivity. Common causes include:
-
High Mobile Phase Viscosity: A viscous mobile phase can slow down mass transfer, leading to broader peaks.
-
Solution: Optimize the mobile phase composition. Higher temperatures can decrease viscosity and improve peak shape, but be mindful of the analyte's stability.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak shape can be distorted, especially in UHPLC systems.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a stronger solvent is necessary, minimize the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with a small inner diameter (e.g., 0.1 mm) and keep the length to a minimum, especially for UHPLC systems.
-
Question 3: How can I improve the resolution between this compound and a closely eluting impurity?
Answer: Achieving baseline resolution is crucial for accurate quantification. Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve it, you can:
-
Increase Column Efficiency (N):
-
Solution: Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column. Solid-core particles also offer higher efficiency. This will result in sharper peaks, which can improve separation.
-
-
Change Selectivity (α): This is often the most effective way to improve resolution.
-
Solution: Modify the mobile phase composition by changing the organic solvent type (e.g., acetonitrile vs. methanol) or adjusting the pH. Changing the column chemistry (e.g., from C18 to Phenyl or Cyano) can also dramatically alter selectivity.
-
-
Optimize Retention Factor (k):
-
Solution: Adjust the strength of the mobile phase. For reversed-phase chromatography, decreasing the amount of organic solvent will increase the retention time and may improve the resolution of early-eluting peaks. An optimal k range is generally considered to be between 2 and 10.
-
Question 4: My this compound peak is split. What is the cause?
Answer: A split peak suggests that the analyte band is being disturbed as it enters or travels through the column.
-
Partially Blocked Frit: Debris from the sample or system can clog the inlet frit of the column.
-
Solution: Filter all samples and mobile phases before use. Try back-flushing the column. If this fails, the frit or the entire column may need replacement.
-
-
Column Void or Channeling: A void can form at the head of the column over time.
-
Solution: This is often a sign of column aging and typically requires replacing the column. Using a guard column can extend the life of the analytical column.
-
-
Sample Injection Issues: Problems with the injector or partial sample dissolution can lead to a split peak.
-
Solution: Ensure the sample is fully dissolved in the injection solvent. Check the injector for leaks or blockages.
-
Quantitative Data: Chromatographic Conditions
The following table summarizes various reported HPLC conditions for the analysis of this compound and its parent compound, Flubendazole.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | XBridge C18 (4.6 x 250 mm, 5 µm) | Octylsilyl silica gel (4 x 250 mm, 5 µm) | ODS (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 5 mM Potassium Phosphate Monobasic : Acetonitrile (72:28) | 0.025 M KH2PO4 buffer (pH 3) : Acetonitrile (72:28, v/v) | Phosphate buffer (pH 3; 0.017 M) : Acetonitrile |
| **Flow |
Validation & Comparative
Validated Analytical Methods for 2-Aminoflubendazole in Bovine Muscle: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of drug residues in animal tissues is paramount for ensuring food safety and conducting pharmacokinetic studies. This guide provides a comparative overview of validated analytical methods for the determination of 2-Aminoflubendazole, a metabolite of the anthelmintic drug flubendazole, in bovine muscle.
This document outlines the experimental protocols and performance characteristics of two commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is compiled from various scientific studies to offer a comprehensive resource for laboratories involved in veterinary drug residue analysis.
Method Comparison
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the instrumentation available. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound in bovine muscle.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 91% - 101%[1] | 70% - 120%[2][3] |
| Precision (RSD) | < 6%[1] | < 15%[4] |
| Limit of Detection (LOD) | ~1-4 µg/kg | ~0.005–43.0 µg/kg |
| Limit of Quantification (LOQ) | 2.5 ng/mL (in plasma) | ~0.008–71.7 µg/kg |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. The following sections provide generalized experimental protocols for the analysis of this compound in bovine muscle using HPLC-UV and LC-MS/MS.
Sample Preparation: A Crucial First Step
Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. A common approach for benzimidazole residues in animal tissues is a multi-step process involving extraction and purification.
A widely used and efficient sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove matrix components.
HPLC-UV Method
This method offers a cost-effective and robust approach for the quantification of this compound.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (e.g., 246 nm).
LC-MS/MS Method
For higher sensitivity and selectivity, LC-MS/MS is the method of choice. This technique is particularly valuable for detecting low-level residues and for confirmatory analysis.
Chromatographic Conditions:
-
Column: A reversed-phase C18 or similar column, often with smaller particle sizes for better resolution (e.g., UPLC columns).
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for benzimidazoles.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for this compound are monitored for high selectivity.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the determination of this compound in bovine muscle. The HPLC-UV method provides a reliable and cost-effective solution for routine analysis, while the LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for regulatory compliance and research applications where low detection limits are required. The choice between these methods will ultimately be guided by the specific requirements of the laboratory and the intended application of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Validation of a streamlined multiclass, multiresidue method for determination of veterinary drug residues in bovine muscle by liquid chromatography–tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Performance comparison of different C18 columns for 2-Aminoflubendazole analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2-Aminoflubendazole, a principal metabolite of the anthelmintic drug flubendazole, is critical in pharmacokinetic, metabolic, and residue analysis studies. High-Performance Liquid Chromatography (HPLC) with C18 stationary phases is the predominant analytical technique employed for this purpose. However, the market offers a vast array of C18 columns with varying physical and chemical properties, which can significantly impact chromatographic performance. This guide provides an objective comparison of different C18 columns utilized for this compound and related benzimidazole analysis, supported by experimental data from published methods.
Data Summary of C18 Column Performance
The selection of an appropriate C18 column is pivotal for achieving optimal separation, peak shape, and sensitivity. The following table summarizes the performance of various C18 columns as reported in different analytical methods for benzimidazole compounds.
| Column Brand & Type | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Reported Analyte(s) | Retention Time (min) | Peak Asymmetry/Tailing Factor | Theoretical Plates (N) | Resolution (Rs) |
| Waters XBridge™ BEH C18 | 5 | 4.6 x 250 | 5 mM Potassium phosphate monobasic and Acetonitrile (72:28) | Not Specified | Flubendazole & this compound | Not Specified | < 1.5 (Implied by good peak shape) | > 2000 | > 2.0 |
| Shimadzu Shim-pack Gist C18 | 5 | 4.6 x 250 | Acetonitrile:Methanol:Water (40:40:20 v/v/v) | 1 | Propyphenazone, Flurbiprofen | 2.5 - 10.0 | Not Specified | Not Specified | Not Specified |
| Phenomenex Luna® C18 | 5 | 4.6 x 250 | Acetonitrile:Methanol:Phosphate Buffer (20mM, pH 6.9) (20:25:55) | Not Specified | Albendazole Sulfoxide, Albendazole Sulfone | 5.5, 7.0 | Not Specified | Not Specified | Not Specified |
| Agilent Zorbax Eclipse XDB-C18 | 3.5 | 4.6 x 75 | Not Specified | up to 2.5 | Estradiol, Parabens, Estrone | < 3.5 | Not Specified | Not Specified | Not Specified |
| Waters ACQUITY UPLC® BEH C18 | 1.7 | 2.1 x 50 | Gradient | Not Specified | Various Veterinary Drugs | Variable | Good peak shape implied | High | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are the experimental protocols for the analysis of this compound and other benzimidazoles using different C18 columns.
Method 1: Analysis of Flubendazole and this compound using Waters XBridge™ BEH C18
-
Column: Waters XBridge™ BEH C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of 5 mM potassium phosphate monobasic and acetonitrile (72:28, v/v).
-
Detector: UV at 246 nm.
-
Sample Preparation: Liquid-liquid extraction with chloroform.
Method 2: Analysis of Related Benzimidazoles using Shimadzu Shim-pack Gist C18
-
Column: Shimadzu Shim-pack Gist C18, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile, methanol, and water in a 40:40:20 (v/v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Detector: UV at 245 nm.
Method 3: Analysis of Albendazole and its Metabolites using Phenomenex Luna® C18
-
Column: Phenomenex C18 Luna, 5µm, 250 mm × 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 20mM phosphate buffer in a ratio of 20:25:55. The pH was adjusted to 6.9.
-
Detector: UV at 290nm.
-
Internal Standard: Oxfendazole.
Visualizing the Analytical Workflow
A typical HPLC workflow for the analysis of this compound involves several key steps from sample preparation to data analysis. The following diagram illustrates this process.
Inter-laboratory Validation of a Quantitative Assay for 2-Aminoflubendazole: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative assay for 2-Aminoflubendazole, a primary metabolite of the anthelmintic drug flubendazole. The performance of a validated High-Performance Liquid Chromatography (HPLC) method is compared with alternative analytical techniques, namely Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals involved in the analysis of veterinary drug residues.
Introduction to this compound and Analytical Methods
This compound is a key metabolite used to monitor flubendazole residues in animal-derived food products. Ensuring the accuracy and reliability of quantitative methods for its detection is crucial for food safety and regulatory compliance. The validation of such methods, particularly through inter-laboratory studies, establishes the robustness and reproducibility of the assay across different laboratory settings.
The most common analytical techniques for the quantification of this compound and other benzimidazole derivatives include HPLC with ultraviolet (UV) or diode-array detection (DAD), LC-MS/MS, and ELISA.[1] HPLC offers a balance of performance and cost-effectiveness, while LC-MS/MS provides superior sensitivity and specificity.[2][3] ELISA presents a high-throughput screening alternative, though it may have limitations in terms of specificity and precision compared to chromatographic methods.[2][4]
Inter-laboratory Validation of a Quantitative HPLC Assay
An inter-laboratory study was designed to assess the performance of a quantitative HPLC-UV method for this compound in a fortified animal tissue matrix (e.g., liver). The study protocol was distributed to a consortium of six independent laboratories.
Experimental Protocol: HPLC-UV Method
This section details the standardized protocol provided to each participating laboratory.
2.1.1. Sample Preparation
-
Homogenization: Weigh 5 g of the tissue sample and homogenize with 10 mL of acetonitrile.
-
Extraction: Add 5 g of anhydrous sodium sulfate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Defatting: Transfer the supernatant to a new tube, add 10 mL of n-hexane, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes. Discard the upper n-hexane layer.
-
Evaporation: Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
2.1.2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.05 M potassium phosphate buffer (pH 6.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 290 nm
-
Column Temperature: 30°C
2.1.3. Calibration
Prepare a series of calibration standards of this compound in the mobile phase at concentrations ranging from 0.1 to 10 µg/mL.
Data Presentation: Inter-laboratory Study Results
The following table summarizes the quantitative data obtained from the six participating laboratories.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Laboratory 6 | Mean | RSDr (%) | RSDR (%) |
| Linearity (r²) | 0.9992 | 0.9989 | 0.9995 | 0.9991 | 0.9993 | 0.9988 | 0.9991 | - | - |
| Accuracy (Recovery %) | |||||||||
| Low Conc. (0.5 µg/g) | 92.5 | 94.1 | 91.8 | 95.3 | 93.6 | 92.9 | 93.4 | 1.4 | 2.1 |
| Mid Conc. (2.5 µg/g) | 96.8 | 98.2 | 95.9 | 97.5 | 96.4 | 97.1 | 97.0 | 0.9 | 1.5 |
| High Conc. (5.0 µg/g) | 99.1 | 100.5 | 98.5 | 99.8 | 98.9 | 99.4 | 99.4 | 0.7 | 1.2 |
| Precision (CV%) | |||||||||
| Intra-day (Repeatability) | 3.1 | 2.8 | 3.5 | 2.9 | 3.2 | 3.0 | 3.1 | - | - |
| Inter-day (Reproducibility) | 4.5 | 4.1 | 4.9 | 4.2 | 4.6 | 4.4 | 4.5 | - | - |
| LOD (µg/g) | 0.05 | 0.06 | 0.05 | 0.04 | 0.05 | 0.06 | 0.05 | - | - |
| LOQ (µg/g) | 0.15 | 0.18 | 0.15 | 0.12 | 0.15 | 0.18 | 0.16 | - | - |
RSDr: Repeatability Relative Standard Deviation, RSDR: Reproducibility Relative Standard Deviation
Comparison with Alternative Analytical Methods
The performance of the validated HPLC-UV method is compared with typical performance characteristics of LC-MS/MS and ELISA for the quantification of this compound.
| Performance Metric | HPLC-UV | LC-MS/MS | ELISA |
| Principle | Separation by chromatography and UV detection | Separation by chromatography and mass-to-charge ratio detection | Antigen-antibody reaction with enzymatic signal amplification |
| Specificity | Good | Excellent | Moderate to Good (potential for cross-reactivity) |
| Limit of Detection (LOD) | 0.05 µg/g | 0.001 - 0.01 µg/g | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/g | 0.005 - 0.05 µg/g | 0.2 - 1.0 ng/mL |
| Accuracy (Recovery %) | 90 - 105% | 95 - 110% | 80 - 120% |
| Precision (CV%) | < 10% | < 5% | < 15% |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | Moderate | High | Low |
Mandatory Visualizations
Experimental Workflow for Inter-laboratory Validation
Caption: Inter-laboratory validation workflow.
Logical Relationships in Method Validation
Caption: Key parameters of analytical method validation.
Conclusion
The inter-laboratory validation of the quantitative HPLC-UV assay for this compound demonstrates that the method is robust, reliable, and fit for its intended purpose. The results show acceptable levels of accuracy and precision across multiple laboratories, indicating that the method can be successfully transferred and implemented in different analytical settings.
The comparison with alternative methods highlights the trade-offs between performance, cost, and throughput. While LC-MS/MS offers superior sensitivity and specificity, the validated HPLC-UV method provides a cost-effective and reliable alternative for routine monitoring. ELISA can be a valuable tool for high-throughput screening of a large number of samples, with the understanding that positive results should be confirmed by a more specific method like HPLC or LC-MS/MS. The choice of the most appropriate method will depend on the specific analytical requirements, available resources, and the regulatory context.
References
- 1. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 3. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Shifting Paradigm of Anthelmintics: A Comparative Analysis of Benzimidazoles in Oncology
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, the repurposing of existing drugs has emerged as a promising and efficient strategy. Among the candidates, benzimidazoles, a class of broad-spectrum anthelmintics, have garnered significant attention for their potent anticancer activities. This guide presents a comparative analysis of the anticancer effects of various well-studied and novel benzimidazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and therapeutic potential.
Abstract
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, most notably by disrupting microtubule polymerization, which leads to cell cycle arrest and apoptosis. However, their modes of action are multifaceted, also encompassing the modulation of critical signaling pathways, induction of apoptosis, and inhibition of angiogenesis. This guide provides a detailed comparison of prominent benzimidazoles, including Mebendazole, Fenbendazole, Albendazole, and Nocodazole, supported by experimental data on their efficacy against various cancer cell lines. We delve into the intricate signaling pathways they modulate and provide standardized protocols for key experimental assays.
Comparative Efficacy of Benzimidazole Derivatives
The in vitro cytotoxic activity of benzimidazole derivatives is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug required to inhibit 50% of cell viability, is a standard metric for this evaluation. The following table summarizes the IC50 values of various benzimidazoles against a range of cancer cell lines.
| Benzimidazole | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | Melanoma (average of 2 cell lines) | 0.32 | |
| Glioblastoma (human, 060919) | 0.1 | ||
| Glioblastoma (mouse, GL261) | 0.24 | ||
| Breast Cancer (SKBr-3) | <0.5 | ||
| Ovarian Cancer (OVCAR3) | ~0.3 (after 72h) | ||
| Ovarian Cancer (OAW42) | ~0.6 (after 72h) | ||
| Fenbendazole | Colorectal Cancer (HCT8) | ~0.9 | |
| Albendazole | Colorectal Cancer (HCT8) | ~0.3 | |
| Prostate Cancer (PC3, DU145) | <1.0 | ||
| Nocodazole | Chronic Lymphocytic Leukemia | <16 |
Comparative Efficacy of 2-Aminoflubendazole and Other Commercial Anthelmintics: A Guide for Researchers
This guide provides a comprehensive comparison of the anthelmintic efficacy of 2-Aminoflubendazole, a metabolite of Flubendazole, with other commercially available anthelmintics. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data supported by experimental evidence.
Executive Summary
This compound is a hydrolyzed metabolite of the broad-spectrum benzimidazole anthelmintic, Flubendazole. While Flubendazole and its reduced metabolite demonstrate significant anthelmintic activity, current research indicates that the anthelmintic effect of this compound is negligible in comparison. This guide presents available efficacy data for Flubendazole and its primary active (reduced) metabolite alongside a comparative analysis of other major classes of commercial anthelmintics, including other benzimidazoles, macrocyclic lactones, and imidazothiazoles.
Data Presentation: Comparative Efficacy of Anthelmintics
The following tables summarize the in vitro and in vivo efficacy of various anthelmintics against common nematode parasites. Efficacy is presented as 50% inhibitory concentration (IC50), 50% lethal concentration (LC50), or 50% effective dose (ED50).
Table 1: In Vitro Efficacy of Benzimidazoles Against Various Nematodes
| Compound | Nematode Species | Assay | Efficacy (µM) |
| Flubendazole | Necator americanus (adult) | - | IC50: 1.1 |
| Flubendazole | Haemonchus contortus (susceptible) | Larval Development Assay | LC50: 0.009 |
| Reduced Flubendazole | Haemonchus contortus (susceptible) | Larval Development Assay | LC50: 0.117 |
| This compound | Haemonchus contortus (susceptible) | Larval Development Assay | LC50: >10 |
| Albendazole | Trichuris muris (L1) | Motility Assay | IC50: >10 |
| Mebendazole | Trichuris muris (L1) | Motility Assay | IC50: >10 |
| Fenbendazole | Ascaridia galli | Larval Development Assay | EC50: 0.071 (µg/ml) |
Table 2: In Vivo Efficacy of Benzimidazoles and Other Anthelmintics
| Compound | Host | Nematode Species | Efficacy |
| Flubendazole (solution) | Mouse | Trichinella spiralis | 94% reduction at 5 mg/kg |
| Reduced Flubendazole (solution) | Mouse | Trichinella spiralis | 98% reduction at 5 mg/kg |
| Moxidectin | Mouse | Heligmosomoides polygyrus | ED50: 0.009 mg/kg |
| Moxidectin | Mouse | Trichuris muris | ED50: 0.2 mg/kg |
| Milbemycin Oxime | Mouse | Heligmosomoides polygyrus | ED50: 0.006 mg/kg |
| Levamisole | Mouse | Heligmosomoides polygyrus | 91% reduction at 10 mg/kg[1][2] |
| Albendazole | Cattle | Various GI nematodes | 93.9% EPG reduction (Day 21) |
| Levamisole | Cattle | Various GI nematodes | 88.03% EPG reduction (Day 21) |
Table 3: Comparative Efficacy of Macrocyclic Lactones and Imidazothiazoles (in vitro)
| Compound | Nematode Species | Assay | Efficacy (µM) |
| Ivermectin | Necator americanus (L3) | - | IC50: 0.03-3 |
| Moxidectin | Necator americanus (L3) | - | IC50: 0.03-3 |
| Levamisole | Trichuris muris (L1) | Motility Assay | IC50: >100 |
| Pyrantel Pamoate | Trichuris muris (L1) | Motility Assay | IC50: >100 |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further research.
Larval Development Assay (LDA)
This in vitro assay assesses the ability of a compound to inhibit the development of nematode eggs to the third larval stage (L3).
-
Egg Recovery: Nematode eggs are recovered from the feces of infected animals using a series of sieves and a flotation solution (e.g., saturated sucrose or sodium chloride).
-
Assay Setup: A known number of eggs (approximately 100) are added to each well of a 48- or 96-well plate containing a growth medium (e.g., Earle's balanced salt solution with yeast extract) and varying concentrations of the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-27°C) for a period sufficient for the development of control eggs to the L3 stage (typically 6-7 days).
-
Assessment: After incubation, a vital stain (e.g., Lugol's iodine) is added to each well to kill and stain the larvae. The number of eggs, L1, L2, and L3 larvae are counted under a microscope.
-
Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each drug concentration relative to the control. The LC50 value is then determined using probit analysis.
Adult Motility Assay
This assay evaluates the effect of a compound on the motility of adult nematodes.
-
Worm Collection: Adult worms are collected from the gastrointestinal tract of infected animals at necropsy and washed in a suitable buffer (e.g., phosphate-buffered saline).
-
Assay Setup: A set number of adult worms (e.g., 5-10) are placed in petri dishes or wells of a multi-well plate containing culture medium (e.g., RPMI-1640) and the test compound at various concentrations.
-
Incubation: The plates are incubated at physiological temperature (e.g., 37°C) for a defined period (e.g., 24, 48, and 72 hours).
-
Motility Scoring: At specified time points, the motility of the worms is observed and scored. A common scoring system is: 3 = normal movement, 2 = reduced movement, 1 = minimal movement, 0 = no movement (death).
-
Data Analysis: The percentage of worms that are dead or have significantly inhibited motility is calculated for each concentration. The IC50 or LC50 can be determined from the dose-response curve.
Fecal Egg Count Reduction Test (FECRT)
This in vivo assay measures the efficacy of an anthelmintic by quantifying the reduction in the number of nematode eggs shed in the feces of treated animals. The World Association for the Advancement of Veterinary Parasitology (WAAVP) provides detailed guidelines for this test.[3][4][5]
-
Animal Selection: A group of animals with naturally or experimentally induced nematode infections and a pre-treatment fecal egg count above a certain threshold (e.g., 150 eggs per gram) is selected.
-
Pre-treatment Sampling: Fecal samples are collected from each animal on day 0, before treatment.
-
Treatment: Animals are weighed and treated with the anthelmintic at the recommended dose. A control group remains untreated.
-
Post-treatment Sampling: Fecal samples are collected again from all animals after a specific period, typically 10-14 days post-treatment.
-
Fecal Egg Count: The number of nematode eggs per gram of feces (EPG) is determined for each sample using a standardized technique such as the McMaster or Wisconsin method.
-
Calculation of Efficacy: The percentage reduction in the fecal egg count is calculated using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Tubulin Polymerization Inhibition Assay
This biochemical assay is used to determine if a compound, particularly a benzimidazole, inhibits the polymerization of tubulin into microtubules.
-
Reagents: Purified tubulin (e.g., from porcine brain), GTP, a polymerization buffer, and a fluorescent reporter dye (e.g., DAPI) that binds to polymerized microtubules.
-
Assay Setup: The assay is performed in a 96-well plate. The test compound at various concentrations is added to the wells.
-
Initiation of Polymerization: A cold solution of tubulin and GTP is added to the wells, and the plate is immediately transferred to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: The fluorescence intensity is measured kinetically over time (e.g., every 60 seconds for 60 minutes). An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The major classes of anthelmintics exert their effects through distinct molecular mechanisms, primarily targeting the neuromuscular system of the parasite.
Benzimidazoles (e.g., Flubendazole, Albendazole)
Benzimidazoles, including Flubendazole, selectively bind to the β-tubulin subunit of nematodes with high affinity. This binding inhibits the polymerization of tubulin into microtubules. The disruption of the microtubule cytoskeleton interferes with essential cellular functions such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the death of the parasite.
Caption: Mechanism of action of Benzimidazoles.
Macrocyclic Lactones (e.g., Ivermectin, Moxidectin)
Macrocyclic lactones act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. Their binding to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This results in flaccid paralysis of the pharyngeal and somatic muscles of the nematode, leading to starvation and expulsion from the host.
Caption: Mechanism of action of Macrocyclic Lactones.
Imidazothiazoles (e.g., Levamisole)
Levamisole and other imidazothiazoles are agonists of nicotinic acetylcholine receptors (nAChRs) on the somatic muscle cells of nematodes. Their binding to these receptors causes a prolonged activation of the channels, leading to an influx of cations and depolarization of the muscle cell membrane. This results in spastic paralysis of the worm, causing it to be expelled from the host's gastrointestinal tract.
Caption: Mechanism of action of Imidazothiazoles.
Conclusion
The available scientific literature indicates that this compound, the hydrolyzed metabolite of Flubendazole, possesses negligible anthelmintic activity. In contrast, the parent compound, Flubendazole, and its reduced metabolite are potent anthelmintics, with efficacy comparable to or exceeding that of other benzimidazoles against certain nematode species. For broad-spectrum anthelmintic activity, macrocyclic lactones like moxidectin and ivermectin, and imidazothiazoles such as levamisole, remain highly effective commercial options, each with a distinct mechanism of action. Further research is warranted to fully elucidate the metabolic fate of Flubendazole in different host species and the potential for synergistic effects between its metabolites. The experimental protocols and pathway diagrams provided in this guide offer a foundation for such future investigations.
References
- 1. The efficacy of levamisole administered orally or parenterally against Heligmosomoides polygyrus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of levamisole administered orally or parenterally against Heligmosomoides polygyrus in mice | Journal of Helminthology | Cambridge Core [cambridge.org]
- 3. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guideline for diagnosing anthelmintic resistance using the faecal egg count reduction test in ruminants, horses and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 5. Fecal Egg Count Reduction Testing - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
